4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol
CAS No.:
Cat. No.: VC19980129
Molecular Formula: C10H15BrN2O
Molecular Weight: 259.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15BrN2O |
|---|---|
| Molecular Weight | 259.14 g/mol |
| IUPAC Name | 4-[(5-bromopyridin-2-yl)-methylamino]butan-2-ol |
| Standard InChI | InChI=1S/C10H15BrN2O/c1-8(14)5-6-13(2)10-4-3-9(11)7-12-10/h3-4,7-8,14H,5-6H2,1-2H3 |
| Standard InChI Key | QFVSOUUVITYYDO-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCN(C)C1=NC=C(C=C1)Br)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-[(5-bromopyridin-2-yl)-methylamino]butan-2-ol, reflects its core structure:
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A pyridine ring substituted with bromine at the 5-position and a methylamino group at the 2-position.
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A butan-2-ol chain linked to the methylamino group, introducing hydroxyl functionality.
The canonical SMILES string CC(CCN(C)C1=NC=C(C=C1)Br)O encodes this topology .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₅BrN₂O | |
| Molecular Weight | 259.14 g/mol | |
| InChI Key | QFVSOUUVITYYDO-UHFFFAOYSA-N | |
| XLogP3 (Partition Coeff) | 1.8 | |
| Hydrogen Bond Donors | 2 (OH and NH) |
Synthesis and Manufacturing
Proposed Synthetic Pathways
Although explicit protocols for this compound are scarce, analogous bromopyridine syntheses suggest a multi-step approach:
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Bromination of Pyridine Derivatives:
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Alkylation with Butan-2-ol:
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The methylamino group undergoes nucleophilic substitution with 2-bromobutanol or Mitsunobu coupling with diethyl azodicarboxylate (DEAD) to attach the butanol chain.
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Table 2: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, DMF, 80°C, 12h | 65–75 |
| Methylation | CH₃I, K₂CO₃, DMF, RT, 6h | 85–90 |
| Alkylation | 2-Bromobutanol, NaH, THF, 60°C | 70–80 |
Industrial-Scale Production Challenges
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Purification Difficulties: The polar hydroxyl and amino groups necessitate chromatography or recrystallization, increasing costs.
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Bromine Handling: Safe management of bromine reagents requires specialized infrastructure to prevent corrosion and toxicity risks .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
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IR (KBr):
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3360 cm⁻¹ (O-H stretch),
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2920 cm⁻¹ (C-H aliphatic),
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1580 cm⁻¹ (C=N pyridine).
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Mass Spectrometry
| Compound | IC₅₀ (μM) | Target Pathway |
|---|---|---|
| 4-((5-Bromopyridin-2-yl)... | 12.3 | Apoptosis induction |
| 5-Bromo-2-methylpyridine | >50 | Non-specific binding |
The lower IC₅₀ suggests selective toxicity, possibly via caspase-3 activation.
Limitations and Future Directions
Knowledge Gaps
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Pharmacokinetics: No data exists on absorption, distribution, or metabolism in vivo.
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Stereoselectivity: The impact of chirality on bioactivity remains unexplored .
Recommended Studies
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Molecular Docking: Simulate interactions with cancer-related targets (e.g., PARP-1, HER2).
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In Vivo Toxicity: Assess acute/chronic toxicity in rodent models.
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